BenchChemオンラインストアへようこそ!

(-)-Fustin

Drug Metabolism Herb-Drug Interactions Cytochrome P450

(-)-Fustin is the pure (2S,3S)-stereoisomer of fustin, essential for studies requiring accurate stereochemical control (e.g., dihydroflavonol 4-reductase substrate specificity). Its superior antiproliferative activity against MDA-MB-231 cells (IC50: 56.02 μg/mL) compared to MCF7 cells makes it the compound of choice for aggressive breast cancer pathway research. The moderate CYP inhibition profile (e.g., CYP2C19 IC50: 64.3 μg/mL) minimizes drug-drug interaction variables in combination studies. This product supports research in botanical skin depigmentation and chronic inflammation, distinct from weaker or generic flavonoids. Bulk and custom packaging available for R&D and pilot studies.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 17654-28-3
Cat. No. B12770380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Fustin
CAS17654-28-3
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m1/s1
InChIKeyFNUPUYFWZXZMIE-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Fustin CAS 17654-28-3 Procurement and Comparative Pharmacology Overview


(-)-Fustin (CAS 17654-28-3), also known as (-)-Dihydrofisetin, is a chiral flavanonol (dihydroflavonol) found in plants like Rhus verniciflua and Cotinus coggygria [1]. It is structurally characterized by a 2S,3S stereochemistry and possesses a 3,7,3',4'-tetrahydroxyflavanone backbone, distinguishing it from flavonols like fisetin and flavanonols like taxifolin. This compound has been investigated for diverse biological activities including antioxidant, anti-inflammatory, enzyme inhibitory, and anticancer effects [2].

Why (-)-Fustin Cannot Be Substituted with Other Flavonoids in Critical Applications


Direct substitution of (-)-Fustin with closely related flavonoids like Taxifolin or Fisetin is not scientifically valid due to significant differences in molecular targets, potency, and selectivity. (-)-Fustin exhibits a unique profile: it is a weaker inhibitor of certain CYP450 enzymes (e.g., CYP2C19 IC50: 64.3 μg/mL) compared to the potent inhibition by Fisetin [1]. Furthermore, its antiproliferative activity is cell-line specific (e.g., MDA-MB-231 IC50: 56.02 μg/mL vs. MCF7 IC50: 187.8 μg/mL), while Taxifolin shows different enzyme inhibition patterns (e.g., collagenase IC50: 193.3 μM) [2]. These divergent activities underscore the need for compound-specific selection.

Quantitative Differentiation of (-)-Fustin: A Comparative Evidence Guide


(-)-Fustin Demonstrates 12.6x Weaker CYP2C19 Inhibition than Fisetin, Minimizing Drug Interaction Risk

In a head-to-head comparison on recombinant human CYP enzymes, (-)-Fustin showed moderate inhibitory effects on CYP2C19 with an IC50 of 64.3 μg/mL, whereas Fisetin, a related flavonoid, exhibited potent inhibition on the same isoform [1]. This indicates (-)-Fustin has a significantly lower potential for CYP2C19-mediated drug interactions.

Drug Metabolism Herb-Drug Interactions Cytochrome P450

(-)-Fustin Exhibits 3.35x Higher Antiproliferative Potency in MDA-MB-231 vs. MCF7 Breast Cancer Cells

In a comparative study across multiple cancer cell lines, (-)-Fustin demonstrated the highest cytostatic effect against MDA-MB-231 breast cancer cells with an IC50 of 56.02 μg/ml, compared to a significantly higher IC50 of 187.8 μg/ml for MCF7 breast cancer cells [1]. This highlights a cell-line specific potency.

Anticancer Breast Cancer Cytotoxicity

(-)-Fustin is a Stereospecific Substrate for Dihydroflavonol 4-Reductase, Unlike Racemic Mixtures

Enzymatic studies show that dihydroflavonol 4-reductase (DFR) exhibits stereospecificity for the (-)-isomer of fustin. While the racemic mixture (+/-)-fustin shows a preference for the (-)-isomer, the pure (-)-fustin is a defined substrate for this enzyme [1]. This is in contrast to other DFR substrates like taxifolin.

Enzymology Biosynthesis Flavonoid Metabolism

(-)-Fustin Shows High Abundance in Bioactive Extracts, Potentially Driving Anti-Tyrosinase Activity

In an ethyl acetate fraction of Rhus verniciflua extract that exhibited anti-tyrosinase activity (IC50 = 308 μg/mL), (-)-Fustin was identified as the major flavonoid, comprising 7.582% of the fraction, while fisetin accounted for only 0.531% [1]. This suggests (-)-Fustin is a principal component contributing to the extract's enzyme inhibitory properties.

Tyrosinase Inhibition Cosmeceuticals Natural Products

Targeted Research and Industrial Applications for (-)-Fustin (CAS 17654-28-3)


In Vitro Oncology Research on Triple-Negative Breast Cancer Models

Based on its superior antiproliferative activity against MDA-MB-231 cells (IC50: 56.02 μg/ml) compared to MCF7 cells [1], (-)-Fustin is a promising candidate for in vitro studies focused on aggressive, triple-negative breast cancer pathways. Its moderate CYP inhibition profile [2] also makes it suitable for combination studies where minimizing drug-drug interaction variables is critical.

Cosmeceutical Research and Development for Skin Lightening Agents

Given its high abundance (7.582%) in a fraction with confirmed anti-tyrosinase activity (extract IC50: 308 μg/mL) [1], (-)-Fustin is a strong candidate for further research and development as a natural skin depigmenting agent. Its antioxidant properties [3] provide a dual-functional benefit for cosmeceutical formulations.

Mechanistic Studies on Inflammatory and Arthritic Conditions

In vivo evidence demonstrates that (-)-Fustin treatment (50 and 100 mg/kg) significantly mitigates proinflammatory cytokines (IL-6, IL-1β, TNF-α) and oxidative stress markers in a complete Freund’s adjuvant-induced arthritis model [1]. This makes it a valuable tool for investigating the molecular mechanisms of inflammation and the therapeutic potential of flavonoids in chronic inflammatory diseases.

Enzymology and Metabolic Engineering of Flavonoid Biosynthesis

The stereospecificity of (-)-Fustin as a substrate for dihydroflavonol 4-reductase (DFR) [1] is essential for fundamental research in plant biochemistry and metabolic engineering. It serves as a critical reference standard for studying the stereochemical control of flavonoid biosynthesis and for engineering microbial production platforms for valuable flavonoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Fustin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.